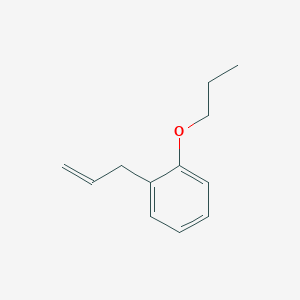

1-(Prop-2-en-1-yl)-2-propoxybenzene

Description

Contextual Significance of Aromatic Ethers in Contemporary Organic Chemistry

Aromatic ethers are a class of organic compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group. numberanalytics.comwikipedia.org This structural arrangement imparts a unique combination of stability and reactivity, making them valuable intermediates and functional motifs in a wide array of chemical applications. Their significance in modern organic chemistry is underscored by their presence in numerous biologically active molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com The ether linkage can influence the electronic properties of the aromatic system and provide a site for specific chemical transformations.

The stability of the ether bond, coupled with the potential for functionalization of the aromatic ring and the alkyl/alkenyl substituent, allows for their use as building blocks in the synthesis of more complex molecules. numberanalytics.com For instance, many pharmaceutical compounds incorporate the aromatic ether moiety to enhance their pharmacological activity. alfa-chemistry.com Furthermore, in materials science, aromatic ethers are integral to the structure of certain polymers and liquid crystals, contributing to their thermal stability and unique physical properties. numberanalytics.com The study of specific aromatic ethers, such as the title compound, provides deeper insights into the structure-property relationships within this important class of molecules.

Structural Characteristics and Nomenclature of 1-(Prop-2-en-1-yl)-2-propoxybenzene

The compound this compound is an unsymmetrical aromatic ether. Its structure consists of a central benzene (B151609) ring substituted with two different groups. The nomenclature systematically describes the connectivity of these groups:

Benzene: This indicates the presence of a six-carbon aromatic ring.

2-propoxy: A propoxy group (-OCH₂CH₂CH₃) is attached to the second carbon of the benzene ring.

1-(Prop-2-en-1-yl): A prop-2-en-1-yl group (commonly known as an allyl group, -CH₂CH=CH₂) is attached to the first carbon of the benzene ring.

The molecule is thus an ortho-substituted benzene derivative, with an allyl group and a propoxy group at adjacent positions on the aromatic ring. The presence of the allyl group, an unsaturated hydrocarbon chain, introduces a site of reactivity, particularly for rearrangement reactions.

| Property | Data |

| Molecular Formula | C₁₂H₁₆O |

| IUPAC Name | This compound |

| Common Name | Allyl 2-propoxyphenyl ether |

| Class | Alkenyl Aromatic Ether |

Overview of Current Research Landscape and Outline Objectives

The research landscape for alkenyl aromatic ethers, such as this compound, is largely centered on their synthesis and characteristic reactivity, most notably the Claisen rearrangement. The synthesis of such ethers is often achieved through modifications of the Williamson ether synthesis, which involves the reaction of a phenoxide with an appropriate alkyl or alkenyl halide. numberanalytics.com In the case of the title compound, this could involve the reaction of 2-propoxy-phenol with allyl bromide or 2-(prop-2-en-1-yl)phenol with a propyl halide.

A significant area of research for allyl aryl ethers is the Claisen rearrangement, a thermal or acid-catalyzed nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for carbon-carbon bond formation, converting an allyl aryl ether into an ortho-allyl phenol (B47542). libretexts.org For this compound, a Claisen rearrangement would be expected to yield 2-allyl-6-propoxyphenol. The study of such rearrangements provides valuable mechanistic insights and synthetic routes to highly substituted phenolic compounds.

This article aims to provide a focused and detailed overview of this compound. By examining its structural components and the established reactivity of related compounds, the objective is to offer a comprehensive understanding of its chemical nature within the principles of modern organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enyl-2-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-7-11-8-5-6-9-12(11)13-10-4-2/h3,5-6,8-9H,1,4,7,10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCZHCBHMIXNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548335 | |

| Record name | 1-(Prop-2-en-1-yl)-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100256-20-0 | |

| Record name | 1-(Prop-2-en-1-yl)-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Chemical Compound 1 Prop 2 En 1 Yl 2 Propoxybenzene

Strategic Approaches to Aryl Ether Bond Formation in Substituted Benzenes

The formation of the two distinct ether bonds in 1-(prop-2-en-1-yl)-2-propoxybenzene—a propoxy group and an allyl group—necessitates a regioselective and efficient synthetic strategy.

Phenoxide-Alkyl Halide Coupling (Williamson Ether Synthesis Variants)

The Williamson ether synthesis, a long-established and versatile method, is a primary route for constructing the ether linkages in the target molecule. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. masterorganicchemistry.comwikipedia.org The synthesis of this compound would logically proceed through a sequential Williamson ether synthesis.

The initial step involves the regioselective propylation of a dihydroxybenzene precursor, namely catechol (1,2-dihydroxybenzene). The challenge lies in selectively alkylating only one of the two hydroxyl groups. Conventional methods often employ a base such as potassium carbonate (K2CO3), sodium bicarbonate (NaHCO3), or sodium hydride (NaH) to deprotonate the phenol (B47542), generating the more nucleophilic phenoxide. thieme-connect.com However, these conditions can sometimes lead to low selectivity and the formation of dialkylated byproducts. thieme-connect.com

To achieve high regioselectivity, alternative approaches like the Mitsunobu reaction have been explored for the alkylation of catechols. thieme-connect.com This reaction utilizes a phosphine (B1218219) and an azodicarboxylate to activate the alcohol for nucleophilic attack. While effective, the classic Williamson ether synthesis can be optimized for regioselectivity. For instance, a process for preparing 2-ethoxyphenol (B1204887) from catechol using diethyl sulfate (B86663) in the presence of sodium hydroxide (B78521) and toluene (B28343) has been reported with good purity and yield. tdcommons.org A similar approach could be adapted for propylation using a propyl halide or propyl sulfate. A patented process for producing o-isopropoxyphenol involves the reaction of pyrocatechol (B87986) with an isopropyl halide in the presence of a solid inorganic base, a solvent, and a phase transfer catalyst like a polyether. google.com

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product |

| Catechol | Propyl bromide | K2CO3 | Acetone (B3395972) | 2-Propoxyphenol (B1580926) |

| Catechol | Diethyl sulfate | NaOH | Toluene | 2-Ethoxyphenol tdcommons.org |

| Pyrocatechol | Isopropyl halide | Solid inorganic base/Polyether | Organic solvent | o-Isopropoxyphenol google.com |

This table presents potential reaction conditions for the synthesis of 2-propoxy-phenol based on analogous reactions.

Once 2-propoxyphenol is synthesized, the subsequent step is the introduction of the allyl group. This is typically achieved by reacting the 2-propoxyphenoxide with an allyl halide, such as allyl bromide or allyl chloride. nih.gov This reaction also follows the Williamson ether synthesis pathway. wikipedia.org The phenoxide, generated by treating 2-propoxyphenol with a suitable base, acts as a nucleophile and displaces the halide from the allyl halide. masterorganicchemistry.comwikipedia.org The use of aprotic polar solvents like acetone can favor the SN2 reaction. semanticscholar.org

It is important to note that the allylation of phenols can sometimes lead to a competing reaction known as the Claisen rearrangement, where an initially formed allyl aryl ether rearranges upon heating to form a C-allylated phenol. wikipedia.orgorganic-chemistry.org However, under controlled conditions, O-allylation is the predominant pathway.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Propoxyphenol | Allyl bromide | K2CO3 | Acetone | This compound |

This table outlines the typical conditions for the allylation step.

Transition Metal-Catalyzed Etherification Reactions

While the Williamson ether synthesis is a robust method, transition metal-catalyzed reactions offer an alternative and sometimes more efficient route to aryl ethers. Palladium-catalyzed C-O bond formation has emerged as a powerful tool in organic synthesis. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. nih.gov

In the context of synthesizing this compound, one could envision a scenario where a suitably substituted aryl halide is coupled with sodium propoxide or sodium allyloxide. However, the direct, sequential etherification on the same aromatic ring using two different alcohols via transition metal catalysis would require careful control of reaction conditions to achieve the desired regioselectivity. Ruthenium-catalyzed allylation of phenols has also been reported, although in some cases, it can lead to C-allylated products. universiteitleiden.nl

Design and Synthesis of Functionalized Phenolic Precursors

The successful synthesis of the target compound hinges on the efficient preparation of the key intermediate, 2-propoxyphenol. As discussed previously, this is typically achieved through the regioselective mono-propylation of catechol. tdcommons.orggoogle.com

Several methods exist for the synthesis of catechols themselves, including the palladium-catalyzed silanol-directed C-H oxygenation of phenols. nih.gov Industrial processes for catechol production often involve the oxidation of phenol with hydrogen peroxide, which can yield a mixture of catechol and hydroquinone. nih.gov For laboratory-scale synthesis, the selective propylation of commercially available catechol is the most direct approach.

Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for the Williamson ether synthesis steps include:

Base: The choice and amount of base are critical. Stronger bases like sodium hydride will completely deprotonate the phenol, while weaker bases like potassium carbonate will establish an equilibrium. The stoichiometry of the base can influence the extent of reaction and minimize side reactions. thieme-connect.complos.org

Solvent: Polar aprotic solvents such as acetone, DMF, or DMSO are generally preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide anion. masterorganicchemistry.comsemanticscholar.org

Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can accelerate the reaction, they can also promote side reactions like elimination or the Claisen rearrangement in the case of allylation. thieme-connect.comwikipedia.orgorganic-chemistry.org

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time for complete conversion of the starting material. plos.org

A study on the synthesis of (prop-2-ynyloxy)benzene derivatives highlighted the importance of optimizing base equivalents and reaction conditions (reflux vs. room temperature) to achieve good yields. semanticscholar.orgplos.org For instance, using 3.5 equivalents of K2CO3 in refluxing acetone for 5 hours gave a 76% yield for one derivative, while stirring at room temperature for a longer duration resulted in a lower yield. semanticscholar.org These findings underscore the necessity of empirical optimization for each specific substrate and reaction.

Catalytic and Stoichiometric Base System Selection

The function of the base is to deprotonate the starting phenol (or alcohol) to generate the highly reactive nucleophilic phenoxide (or alkoxide) ion. jk-sci.comorganicchemistrytutor.com The choice of base can range from strong stoichiometric bases to weaker bases, sometimes used in conjunction with a catalyst.

Stoichiometric Bases: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are popular choices for irreversibly deprotonating the alcohol or phenol. pressbooks.pubmasterorganicchemistry.com These hydrides react to form the alkoxide and hydrogen gas, which bubbles out of the solution, driving the reaction to completion. masterorganicchemistry.comorganicchemistrytutor.com For the synthesis of aryl ethers, weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (NaOH) are often sufficient and can be more practical and safer to handle. jk-sci.complos.org K₂CO₃ is particularly common, especially when paired with a solvent like acetone or DMF. plos.orgsemanticscholar.org

Catalytic Systems: In industrial applications or when dealing with biphasic reaction conditions (e.g., a solid base with an organic solvent), phase-transfer catalysis is a common strategy. wikipedia.orgbyjus.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the anionic nucleophile from the solid or aqueous phase into the organic phase where the alkyl halide is located, thereby accelerating the reaction. utahtech.edu This approach avoids the need for strictly anhydrous conditions and can improve yields by enhancing the interaction between reactants. utahtech.edu

| Base System | Type | Strength | Key Characteristics and Impact |

|---|---|---|---|

| Sodium Hydride (NaH) | Stoichiometric | Strong | Reacts irreversibly to deprotonate the phenol/alcohol, producing H₂ gas which drives the reaction forward. masterorganicchemistry.comorganicchemistrytutor.com Requires anhydrous conditions. |

| Potassium Carbonate (K₂CO₃) | Stoichiometric | Weak | A mild, inexpensive, and commonly used base, especially for aryl ethers. jk-sci.complos.org Often used in polar aprotic solvents like acetone or DMF. plos.orgnih.gov |

| Sodium Hydroxide (NaOH) | Stoichiometric | Strong | A strong, low-cost base. Can be used effectively, often in systems with a phase-transfer catalyst. pressbooks.pubutahtech.edu |

| Tetrabutylammonium Bromide (TBAB) | Catalytic | N/A (Catalyst) | A phase-transfer catalyst used to shuttle the phenoxide anion into the organic phase to react with the alkyl halide, increasing reaction rates in multiphase systems. wikipedia.orgutahtech.edu |

Temperature and Reaction Time Regimes

Temperature and reaction time are interconnected parameters that must be optimized to achieve a high yield of the desired ether while minimizing side reactions. A typical Williamson ether synthesis is conducted at elevated temperatures, generally in the range of 50 to 100 °C, with reaction times spanning from 1 to 8 hours. wikipedia.orgbyjus.com

The specific temperature is often dictated by the reactivity of the substrates and the boiling point of the solvent. Less reactive halides may require higher temperatures or prolonged reaction times to proceed to completion. richmond.edu However, excessively high temperatures can promote the competing E2 elimination reaction, especially when using secondary or sterically hindered primary alkyl halides, which results in the formation of an alkene instead of an ether. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, where primary halides (allyl bromide and 1-bromopropane) are used, the SN2 pathway is strongly favored over elimination. masterorganicchemistry.combyjus.com

In recent years, microwave-assisted heating has emerged as a powerful technique to dramatically reduce reaction times. wikipedia.org Microwave irradiation can heat the reaction mixture rapidly and uniformly, often leading to completion in minutes rather than hours. sacredheart.edu For example, reactions that traditionally required reflux for over an hour could be completed in as little as 10 minutes under microwave conditions, with an associated increase in yield. wikipedia.org

| Method | Typical Temperature | Typical Reaction Time | Impact and Considerations |

|---|---|---|---|

| Conventional Heating | 50 - 100 °C | 1 - 8 hours | A balance must be struck; higher temperatures increase rate but may also promote elimination side reactions. wikipedia.orgbyjus.com Reaction progress is often monitored by TLC. utahtech.edu |

| Room Temperature | ~20 - 25 °C | Several hours to days | May be sufficient for highly reactive substrates but often leads to very slow conversion rates. plos.org |

| Microwave-Assisted Synthesis | ~100 - 150 °C | 5 - 20 minutes | Dramatically reduces reaction time and can improve yields by minimizing byproduct formation. wikipedia.orgsacredheart.edu Allows for rapid optimization of reaction conditions. sacredheart.edu |

Chromatographic and Non-Chromatographic Isolation Techniques for Aromatic Ethers

Following the completion of the reaction, the desired this compound must be isolated from a mixture containing unreacted starting materials, the base, inorganic salts, and the solvent. A multi-step purification strategy involving both non-chromatographic and chromatographic techniques is typically employed.

Non-Chromatographic Techniques: The initial workup usually begins with non-chromatographic methods.

Extraction: This is a crucial first step. The reaction mixture is typically diluted with an organic solvent (like diethyl ether or ethyl acetate) and washed with water to remove water-soluble components like inorganic salts (e.g., KBr) and residual polar solvents (e.g., DMF). A key step in purifying ethers synthesized from phenols is an aqueous base wash (e.g., with NaOH solution). richmond.edu This converts any unreacted acidic 2-allylphenol (B1664045) into its water-soluble sodium salt, which is then extracted into the aqueous layer, leaving the neutral ether product in the organic phase. richmond.edu

Distillation: If the ether product is volatile and thermally stable, distillation can be an effective method for purification. google.com Simple distillation can remove the ether from non-volatile impurities, while fractional distillation could separate it from impurities with different boiling points. Rotary evaporation is universally used to remove the low-boiling organic solvent after extraction. sciencemadness.org

Chromatographic Techniques: For achieving high purity, chromatographic methods are indispensable.

Column Chromatography: This is the most common method for the final purification of synthetic organic compounds. utahtech.eduyoutube.com The crude product, after initial workup, is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), usually a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is passed through the column. sciencemadness.org The components of the mixture separate based on their differing affinities for the stationary phase; the less polar ether product will typically elute before the more polar unreacted alcohol, if any remains.

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used throughout the process. utahtech.edu It is used to monitor the progress of the reaction, to identify the components in the crude mixture, and to determine the optimal eluent composition for column chromatography. wisdomlib.org

| Technique | Type | Purpose | Description |

|---|---|---|---|

| Extraction (Acid-Base) | Non-Chromatographic | Removal of unreacted phenol and water-soluble salts. | The reaction mixture is washed with a basic aqueous solution (e.g., NaOH) to deprotonate and remove acidic starting materials. Water washes remove inorganic byproducts. richmond.edu |

| Distillation / Evaporation | Non-Chromatographic | Solvent removal and purification of volatile products. | Rotary evaporation removes the volatile extraction solvent. sciencemadness.org Distillation can separate the final product from non-volatile impurities if the boiling point is suitable. google.com |

| Column Chromatography | Chromatographic | Final purification to achieve high purity. | Separates the target ether from remaining impurities based on polarity using a silica gel column and an appropriate eluent system (e.g., ethyl acetate/hexanes). utahtech.edusciencemadness.org |

| Thin-Layer Chromatography (TLC) | Chromatographic (Analytical) | Reaction monitoring and method development. | Used to track the consumption of starting materials and formation of the product, and to find the best solvent system for column chromatography. utahtech.eduwisdomlib.org |

Reaction Pathways and Mechanistic Studies of 1 Prop 2 En 1 Yl 2 Propoxybenzene

Chemical Transformations of the Prop-2-en-1-yl Moiety

The prop-2-en-1-yl group, an allyl substituent attached directly to the benzene (B151609) ring, is characterized by the presence of a reactive carbon-carbon double bond (olefinic bond). This functionality is susceptible to a variety of chemical transformations, including reduction, addition, and rearrangement reactions.

The olefinic bond of the prop-2-en-1-yl group can be readily reduced to the corresponding propyl group through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Catalytic Hydrogenation: The most common method for the hydrogenation of alkenes is the use of heterogeneous catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). lasalle.edu The reaction is typically carried out by bubbling hydrogen gas through a solution of the substrate containing the catalyst. The process involves the syn-addition of two hydrogen atoms across the double bond. For 1-(prop-2-en-1-yl)-2-propoxybenzene, this would yield 1-propyl-2-propoxybenzene.

| Catalyst | Reagent | Product | Description |

| Pd/C, Pt, Ni | H₂ | 1-Propyl-2-propoxybenzene | Standard catalytic hydrogenation resulting in the saturation of the allyl group's double bond. lasalle.edu |

| Molybdenum-based complexes | H₂ | 1-Propyl-2-propoxybenzene | Newer molybdenum-based catalysts have shown high efficiency and functional group tolerance in hydrogenating alkenes. nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 2-Propoxy-1-propylbenzene | In some cases, metal hydrides can achieve reduction, though they are more commonly associated with the hydrogenolysis of allyl aryl ethers. acs.org |

Recent advancements have also explored the use of multifunctional cationic molybdenum(II) complexes that can catalyze the hydrogenation of various olefins under mild conditions, showing excellent substrate compatibility and functional group tolerance. nih.gov

The electron-rich double bond of the allyl group is a prime target for electrophilic attack. This reactivity allows for the introduction of a wide range of functional groups. libretexts.orglibretexts.org

Electrophilic Addition: The addition of hydrogen halides (HX) to the prop-2-en-1-yl group follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, leading to the formation of a secondary halide. The reaction proceeds through a carbocation intermediate. libretexts.orglibretexts.org

Oxidation Reactions: The oxidation of the allyl group can yield various products depending on the oxidizing agent and reaction conditions.

Epoxidation: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene to an epoxide.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can hydroxylate the double bond to form a diol.

Allylic Oxidation: Selenium dioxide (SeO₂) is a classic reagent for the allylic oxidation of olefins, which can produce allylic alcohols or α,β-unsaturated carbonyl compounds. thieme-connect.com Chromium(VI) reagents have also been employed for similar transformations. thieme-connect.com In the context of aryl allylic alcohols, tandem oxidation/halogenation has been observed under Moffatt-Swern conditions. acs.org

| Reaction Type | Reagent(s) | Product(s) | Mechanism/Notes |

| Hydrohalogenation | HBr, HCl, HI | 1-(2-Halopropyl)-2-propoxybenzene | Follows Markovnikov's rule via a carbocation intermediate. libretexts.orglibretexts.org |

| Halogenation | Br₂, Cl₂ | 1-(2,3-Dihalopropyl)-2-propoxybenzene | Addition of two halogen atoms across the double bond. |

| Epoxidation | m-CPBA | 1-(Oxiran-2-ylmethyl)-2-propoxybenzene | Concerted mechanism to form an epoxide ring. masterorganicchemistry.com |

| Dihydroxylation | OsO₄, NMO; or cold, dilute KMnO₄ | 1-(2,3-Dihydroxypropyl)-2-propoxybenzene | Syn-dihydroxylation of the double bond. masterorganicchemistry.com |

| Allylic Oxidation | SeO₂ | 3-(2-Propoxyphenyl)prop-2-en-1-ol or 3-(2-Propoxyphenyl)propenal | Oxidation at the carbon adjacent to the double bond. thieme-connect.com |

While this compound itself does not undergo a classic Claisen rearrangement (which requires an allyl aryl ether), its structural isomer, 1-allyloxy-2-propoxybenzene (B14078298), would readily undergo this transformation. The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement that occurs upon heating an allyl aryl ether. libretexts.orgwikipedia.orglibretexts.org

The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic, six-membered transition state. libretexts.orgwikipedia.org Upon heating to around 250°C, 1-allyloxy-2-propoxybenzene would rearrange to form 2-allyl-6-propoxyphenol. libretexts.orglibretexts.org The initial rearrangement product is a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the more stable phenolic form to regain aromaticity. libretexts.orglibretexts.org

If both ortho positions on the benzene ring are substituted, the allyl group can undergo a subsequent Cope rearrangement to the para position. organic-chemistry.org The reaction is generally exothermic and the kinetics are first-order. wikipedia.org The use of polar solvents can accelerate the reaction. byjus.com

Reactivity of the Propoxy Ether Linkage

The ether linkage in this compound is an alkyl aryl ether. Ethers are generally quite stable and unreactive, but the C-O bond can be cleaved under harsh conditions, typically involving strong acids. libretexts.orgmasterorganicchemistry.com

The cleavage of the propoxy group from the benzene ring is a characteristic reaction of alkyl aryl ethers. This is most commonly achieved by heating the ether with a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.comyoutube.com

Acid-Catalyzed Cleavage: The mechanism involves the initial protonation of the ether oxygen by the strong acid, which creates a good leaving group (propanol). masterorganicchemistry.com The halide anion (I⁻ or Br⁻) then acts as a nucleophile. In the case of an alkyl aryl ether, the nucleophile will attack the alkyl carbon (of the propoxy group) rather than the aromatic carbon. This is because the sp²-hybridized carbon of the benzene ring is resistant to nucleophilic attack, and the cleavage would result in an unstable phenyl cation. libretexts.orgnih.gov

The reaction, therefore, exclusively produces a phenol (B47542) and an alkyl halide. For this compound, the products would be 2-(prop-2-en-1-yl)phenol and 1-bromopropane (B46711) (or 1-iodopropane). The mechanism is typically Sₙ2 for primary and secondary alkyl groups. libretexts.orgmasterorganicchemistry.com

| Reagent(s) | Products | Mechanism |

| Excess HBr, heat | 2-(Prop-2-en-1-yl)phenol + 1-Bromopropane | Acid-catalyzed Sₙ2 cleavage. libretexts.orgmasterorganicchemistry.com |

| Excess HI, heat | 2-(Prop-2-en-1-yl)phenol + 1-Iodopropane | Acid-catalyzed Sₙ2 cleavage. libretexts.orgmasterorganicchemistry.com |

| BBr₃ | 2-(Prop-2-en-1-yl)phenol + Tribromoboroxine intermediates | Cleavage with a strong Lewis acid. |

Selective dealkylation involves the removal of one alkyl group from an ether without affecting other functional groups in the molecule. In the case of this compound, this would mean cleaving the propyl-oxygen bond while leaving the allyl-carbon bond intact.

Various reagents have been developed for the selective dealkylation of aryl alkyl ethers under milder conditions than refluxing with strong acids. For instance, boron tribromide (BBr₃) is a powerful reagent for cleaving ethers at low temperatures. Other methods include the use of magnesium iodide under solvent-free conditions, which has been shown to be effective for demethylation and debenzylation. rsc.org

Biocatalytic approaches are also emerging. For example, certain bacterial enzymes, such as Rieske monooxygenases, have been explored for the selective demethylation of aryl methyl ethers. nih.gov While specific studies on propoxy groups are less common, these methods highlight the potential for developing highly selective dealkylation protocols. The choice of reagent is crucial and often depends on the other functional groups present in the molecule. For example, some palladium-catalyzed methods are specifically designed for the cleavage of allyl ethers, which could potentially be adapted for selective dealkylation. organic-chemistry.orgorganic-chemistry.org

Aromatic Ring Reactivity of this compound

The reactivity of the benzene ring in this compound is significantly influenced by its two substituents: the propoxy group (-OCH₂CH₂CH₃) and the allyl group (-CH₂CH=CH₂). Both groups generally increase the ring's reactivity towards electrophiles compared to unsubstituted benzene. libretexts.org

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Electronic Effects

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org The outcome of such reactions with this compound is determined by the electronic properties and directing effects of the propoxy and allyl substituents.

Electronic Effects: The propoxy group is a strong activating group. The oxygen atom, directly attached to the ring, donates electron density via resonance by its lone pairs. This effect significantly outweighs its electron-withdrawing inductive effect, making the aromatic ring highly nucleophilic. libretexts.orglibretexts.org The allyl group, an alkyl substituent, is a weak activating group that donates electron density primarily through an inductive effect. youtube.com The cumulative effect of these two electron-donating groups renders the benzene ring in this compound substantially more reactive towards electrophiles than benzene itself.

Regioselectivity: The position of electrophilic attack is governed by the directing influence of the existing substituents. Both alkoxy (propoxy) and alkyl (allyl) groups are classified as ortho, para-directors. libretexts.orgyoutube.com In this compound, these directing effects are in opposition, a situation referred to as antagonistic. msu.edu

The propoxy group at position C-1 directs incoming electrophiles to the ortho (C-2, C-6) and para (C-4) positions. Since C-2 is already substituted, it directs towards C-4 and C-6.

The allyl group at position C-2 directs incoming electrophiles to its ortho (C-1, C-3) and para (C-5) positions. With C-1 already substituted, it directs towards C-3 and C-5.

In cases of competing directing effects, the more powerful activating group typically controls the regioselectivity. The propoxy group is a much stronger activator than the allyl group. libretexts.orgmsu.edu Therefore, substitution is predicted to occur predominantly at the positions most activated by the propoxy group, namely C-4 (para) and C-6 (ortho). Steric hindrance from the adjacent and relatively bulky allyl group at C-2 may disfavor attack at the C-6 position, suggesting that the C-4 position would yield the major product.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reaction | Reagents | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale for Selectivity |

| Nitration | HNO₃, H₂SO₄ | 1-(Prop-2-en-1-yl)-4-nitro-2-propoxybenzene | 1-(Prop-2-en-1-yl)-6-nitro-2-propoxybenzene | The strongly activating propoxy group directs ortho and para. The para position (C-4) is sterically more accessible than the ortho position (C-6) next to the allyl group. |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(prop-2-en-1-yl)-2-propoxybenzene | 6-Bromo-1-(prop-2-en-1-yl)-2-propoxybenzene | Similar to nitration, the directing effect of the propoxy group dominates. Attack at C-4 is favored over the sterically hindered C-6. pressbooks.pub |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(prop-2-en-1-yl)-2-propoxybenzene | Negligible | Friedel-Crafts reactions are highly sensitive to steric hindrance. Attack at the hindered C-6 position is highly unlikely. masterorganicchemistry.com |

Functional Group Interconversions on the Benzene Nucleus

Beyond the addition of new substituents, the existing functional groups on this compound can be chemically transformed. These interconversions allow for the synthesis of a variety of derivatives.

Reactions of the Propoxy Group: The ether linkage of the propoxy group can be cleaved to yield a phenol. This is typically achieved by refluxing with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).

Reactions of the Allyl Group: The allyl group offers several sites for reactivity. The benzylic position (the carbon attached to the ring) is activated towards oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize alkyl side chains on a benzene ring to a carboxylic acid group (-COOH). pressbooks.pub The double bond within the allyl group can also undergo typical alkene reactions, such as hydrogenation to a propyl group or addition of halogens.

Table 2: Potential Functional Group Interconversions

| Target Functional Group | Reaction | Reagents | Expected Product |

| Phenol | Ether Cleavage | HBr, heat | 2-(Prop-2-en-1-yl)phenol |

| Carboxylic Acid | Side-Chain Oxidation | KMnO₄, H₃O⁺, heat | 2-Propoxybenzoic acid |

| Propyl Side-Chain | Hydrogenation | H₂, Pd/C | 1-Propoxy-2-propylbenzene |

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analysis

While specific mechanistic studies for this compound are not extensively documented in the literature, the general methodologies for elucidating such pathways are well-established. These involve a combination of kinetic experiments and spectroscopic observation to understand the sequence of bond-making and bond-breaking events.

The mechanism for electrophilic aromatic substitution generally proceeds through a two-step process:

Attack of the electrophile (E⁺) on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the slow, rate-determining step. libretexts.orgpressbooks.pub

Rapid deprotonation of the sigma complex by a weak base, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

Kinetic Analysis: Kinetic studies would be employed to confirm the rate-determining step. For the nitration of this compound, the reaction rate would likely be dependent on the concentrations of both the aromatic compound and the nitronium ion (NO₂⁺) electrophile. By systematically varying these concentrations and measuring the initial reaction rates, a rate law can be determined, providing evidence for the species involved in the slowest step of the reaction.

Spectroscopic Analysis: Spectroscopic methods are indispensable for identifying reactive intermediates and final products, thereby mapping the reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR could potentially be used to observe the sigma complex intermediate, which would be stabilized by the electron-donating substituents. The final product structures, such as the predicted 4-substituted isomer, would be definitively confirmed by ¹H and ¹³C NMR, which reveals the connectivity and chemical environment of all atoms. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to monitor the disappearance of reactants and the appearance of products by tracking their characteristic functional group vibrations. For instance, in a nitration reaction, the appearance of strong absorptions corresponding to the N-O stretching of the nitro group would be observed.

Mass Spectrometry (MS): MS provides the molecular weight of the products, confirming that a substitution reaction has occurred. Fragmentation patterns can also offer structural clues.

Table 3: Analytical Techniques for Mechanistic Elucidation

| Analytical Technique | Purpose in Mechanistic Study | Information Provided |

| Kinetic Rate Studies | Determine the rate law of the reaction. | Identifies molecules involved in the rate-determining step; provides insight into the transition state energy. |

| NMR Spectroscopy | Characterize stable products and potentially detect intermediates. | Provides detailed structural information, including regiochemistry (e.g., confirming ortho vs. para substitution). libretexts.org |

| IR Spectroscopy | Monitor functional group transformations. | Confirms the addition of new functional groups (e.g., -NO₂, -Br) or the removal of existing ones. |

| Mass Spectrometry | Determine molecular weight of products and intermediates. | Confirms the elemental composition and molecular formula of reaction products. |

Computational and Theoretical Chemistry Investigations of 1 Prop 2 En 1 Yl 2 Propoxybenzene

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. These methods solve the Schrödinger equation for a given system, providing detailed information about the electronic distribution and energy.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems by focusing on the electron density. For molecules structurally similar to 1-(prop-2-en-1-yl)-2-propoxybenzene, such as eugenol (B1671780) derivatives, DFT calculations have been employed to determine ground state properties. For instance, studies on eugenol-based hybrids have utilized the B3LYP functional with a 6-311G**(d,p) basis set to optimize molecular geometries and analyze electronic properties. acs.org This level of theory is effective in predicting bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

DFT calculations also provide key energetic information, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For eugenol derivatives, these calculations have been instrumental in understanding their potential as inhibitors for specific enzymes. acs.org

Table 1: Representative Data from DFT Studies on Eugenol Analogs

| Property | Typical Values/Observations for Eugenol Derivatives | Significance for this compound |

| Optimized Geometry | Provides precise bond lengths, angles, and dihedral angles. | Predicts the most stable 3D conformation. |

| HOMO Energy | Indicates the electron-donating ability. | |

| LUMO Energy | Indicates the electron-accepting ability. | |

| HOMO-LUMO Gap | Predicts chemical reactivity and stability. | |

| Mulliken Charges | Distribution of partial charges on each atom. | Reveals sites susceptible to electrophilic or nucleophilic attack. |

This table is illustrative and based on typical data obtained for eugenol derivatives in published research.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations and the energy barriers between them.

By systematically rotating the rotatable bonds (e.g., the C-C and C-O bonds in the allyl and propoxy groups), a potential energy surface (PES) can be mapped. This map reveals the energy minima, corresponding to stable conformers, and the saddle points, representing transition states between conformers. Studies on eugenol have utilized semi-empirical methods to plot strain energy versus dihedral angles, successfully identifying multiple energy minima and transition states. researchgate.net This type of analysis for this compound would be crucial for understanding how it might fit into a biological receptor site.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govnih.gov

MD simulations on eugenol and its derivatives have been used to assess their stability when bound to biological targets like acetylcholinesterase and olfactory receptors. nih.govnih.govbiorxiv.orgresearchgate.netbiorxiv.org These simulations, often spanning nanoseconds, can reveal how the ligand-protein complex behaves over time, providing insights into the stability of the interaction. nih.govnih.govbiorxiv.orgresearchgate.netbiorxiv.org For this compound, MD simulations could predict its binding stability to various protein targets, which is a critical step in drug discovery.

Structure-Reactivity Relationship (SRR) Prediction and Mechanistic Insights

Understanding the relationship between a molecule's structure and its reactivity is key to designing new compounds with desired properties. Computational methods can provide valuable insights into these relationships.

For eugenol derivatives, studies have shown how modifications to the functional groups affect their biological activity. For example, esterification of the hydroxyl group in eugenol can significantly alter its antioxidant and antibacterial properties. researchgate.net By calculating electronic parameters like HOMO-LUMO energies and atomic charges for a series of related compounds and correlating them with experimental activity, quantitative structure-activity relationship (QSAR) models can be developed. Such models could be used to predict the reactivity and potential biological activity of this compound based on its structural features.

Virtual Screening and Ligand-Target Interaction Studies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov

In studies involving eugenol analogs, ligand-based and structure-based virtual screening approaches have been used to identify potential inhibitors of enzymes like acetylcholinesterase and tobacco mosaic virus helicase. nih.govnih.gov These studies often involve molecular docking, a method that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.govresearchgate.net Following docking, the binding affinity can be estimated using scoring functions. For this compound, virtual screening could be employed to identify potential biological targets, and subsequent docking studies would elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

Synthesis and Chemical Exploration of Analogs and Substituted Derivatives of 1 Prop 2 En 1 Yl 2 Propoxybenzene

Structural Modifications of the Prop-2-en-1-yl Moiety

The terminal alkene of the prop-2-en-1-yl group is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and stereocenters, as well as the extension of the carbon chain.

Stereoselective Transformations of the Alkene Functionality

The prochiral nature of the double bond in the allyl group allows for the application of powerful asymmetric reactions to introduce chirality in a controlled manner. Two prominent examples of such transformations are asymmetric dihydroxylation and epoxidation.

Sharpless Asymmetric Dihydroxylation: This reaction converts alkenes into chiral vicinal diols with high enantioselectivity. nih.govorganic-chemistry.orgwikipedia.org The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. nih.govwikipedia.orgalfa-chemistry.com The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, dictates the facial selectivity of the dihydroxylation. wikipedia.org For a substrate like 1-(prop-2-en-1-yl)-2-propoxybenzene, this reaction would yield the corresponding chiral 1,2-diol. These diols are valuable intermediates for the synthesis of more complex molecules. nih.gov The reaction is highly site-selective, targeting the most electron-rich double bond in a molecule. wikipedia.org

Asymmetric Epoxidation: The synthesis of chiral epoxides from the allyl group can be achieved through various methods, including the Sharpless-Katsuki epoxidation for allylic alcohols or by using chiral catalysts for unfunctionalized alkenes. These epoxides are versatile synthetic intermediates that can be opened by a range of nucleophiles to generate a variety of functionalized products in a regio- and stereoselective manner. For instance, eugenol (B1671780) can be converted to its corresponding oxirane, which can then undergo ring-opening reactions. nih.gov

Table 1: Stereoselective Transformations of the Alkene Functionality

| Transformation | Reagents | Product Type | Key Features |

|---|---|---|---|

| Asymmetric Dihydroxylation | OsO4 (catalytic), Chiral Ligand (e.g., (DHQD)2PHAL), Co-oxidant (e.g., K3Fe(CN)6) | Chiral Vicinal Diol | High enantioselectivity, predictable stereochemistry based on ligand choice. |

| Asymmetric Epoxidation | m-CPBA for eugenol derivatives; other chiral catalysts | Chiral Epoxide | Versatile intermediate for further functionalization. |

Homologation and Chain Extension Studies

Extending the three-carbon allyl chain offers a route to synthesize analogs with modified physical and biological properties. While direct homologation of the allyl group presents a synthetic challenge, multi-step sequences can achieve this transformation.

A plausible strategy for a one-carbon extension involves an anti-Markovnikov hydroboration-oxidation of the terminal double bond to yield the corresponding primary alcohol. nih.govmasterorganicchemistry.comnih.govlibretexts.org This transformation is highly selective for terminal alkenes. nih.govnih.gov The resulting alcohol can then be converted to a good leaving group, such as a tosylate or bromide, and subsequently displaced by a nucleophile like sodium cyanide to introduce a nitrile group. The nitrile can then be hydrolyzed to a carboxylic acid.

The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgnrochemistry.comwikipedia.orgslideshare.netyoutube.com This reaction sequence involves the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. organic-chemistry.orgwikipedia.org A subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) yields the homologated carboxylic acid, ester, or amide, respectively. organic-chemistry.orgyoutube.com

Chemical Variations of the Propoxy Group

The propoxy group at the 2-position of the benzene (B151609) ring is another key site for structural modification. Alterations in the length, branching, and functionalization of this alkyl chain can significantly influence the molecule's properties.

Alteration of Alkyl Chain Isomerism and Length

A homologous series of 1-(prop-2-en-1-yl)-2-alkoxybenzene derivatives can be synthesized to study the effects of alkyl chain length and isomerism. The synthesis typically involves the Williamson ether synthesis, where the corresponding phenol (B47542) is deprotonated with a base and reacted with an appropriate alkyl halide. For example, starting from 4-allyl-2-methoxyphenol (eugenol), the hydroxyl group can be alkylated with various alkyl halides to generate a library of ethers with varying chain lengths (e.g., ethoxy, butoxy, pentoxy) and isomers (e.g., isopropoxy, isobutoxy).

Table 2: Examples of Alkoxy Group Variations

| Starting Material | Alkylating Agent | Product |

|---|---|---|

| 4-allyl-2-hydroxyphenylpropane | Propyl bromide | This compound |

| 4-allyl-2-hydroxyphenylpropane | Isopropyl bromide | 1-(Prop-2-en-1-yl)-2-isopropoxybenzene |

| 4-allyl-2-hydroxyphenylpropane | Butyl bromide | 1-(Prop-2-en-1-yl)-2-butoxybenzene |

Incorporation of Heteroatoms or Functional Groups on the Alkyl Chain

Introducing heteroatoms or functional groups into the alkoxy chain can impart new chemical properties and potential for further derivatization. One effective strategy is to start with an epoxide, such as the one derived from eugenol, and perform a ring-opening reaction with an alcohol or amine nucleophile. nih.gov This approach leads to the formation of β-alkoxy alcohols or β-amino alcohols, respectively. nih.gov For example, reacting the epoxide of 1-(prop-2-en-1-yl)-2-hydroxybenzene with methanol (B129727) would yield a 1-(prop-2-en-1-yl)-2-(2-hydroxy-3-methoxypropoxy)benzene.

Alternatively, starting with a phenol and an alkylating agent containing a protected functional group allows for the introduction of functionalities that can be deprotected in a later step. For instance, using 3-bromopropan-1-ol with a protected hydroxyl group for the Williamson ether synthesis, followed by deprotection, would yield the corresponding hydroxypropoxy derivative.

Diversification of the Aromatic Nucleus

The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. The directing effects of the existing propoxy and allyl groups will govern the position of the incoming electrophile. The alkoxy group is a strongly activating ortho-, para-director, while the allyl group is a weakly activating ortho-, para-director.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. researchgate.netmasterorganicchemistry.com Given the directing effects of the existing substituents, the nitro group is expected to add at the positions ortho or para to the strongly activating propoxy group.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). The halogen will be directed to the ortho and para positions relative to the propoxy group.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl (-COR) and alkyl (-R) groups, respectively, using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst. These reactions are also directed by the existing substituents.

The regioselectivity of these reactions can be influenced by steric hindrance from the existing groups.

Table 3: Potential Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | Nitro-1-(prop-2-en-1-yl)-2-propoxybenzene isomers |

| Bromination | Br2, FeBr3 | Bromo-1-(prop-2-en-1-yl)-2-propoxybenzene isomers |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acyl-1-(prop-2-en-1-yl)-2-propoxybenzene isomers |

Introduction of Halogen Substituents and Other Electron-Withdrawing/Donating Groups

The chemical scaffold of this compound, closely related to eugenol, serves as a versatile template for the introduction of various functional groups, thereby modulating its electronic and biological properties. The strategic placement of halogen atoms, electron-withdrawing groups (EWGs), and electron-donating groups (EDGs) on the aromatic ring can significantly influence the molecule's reactivity, lipophilicity, and potential biological activity.

Research into the halogenation of analogous compounds, such as eugenol, has provided insights into synthetic methodologies applicable to this compound. Direct bromination of eugenol using molecular bromine (Br₂) has been shown to yield a variety of bromo-derivatives. researchgate.net The position and extent of bromination are dependent on the stoichiometry of the reactants. For instance, the use of excess bromine can lead to substitution on the aromatic ring, primarily at the position ortho to the hydroxyl group, as well as addition across the allyl group's double bond. researchgate.net Hydrohalogenation of the allyl side chain has also been demonstrated, for example, using hydrochloric acid (HCl) to yield a chloropropyl derivative. researchgate.net

The introduction of electron-withdrawing and electron-donating groups is typically achieved through modifications of the phenolic hydroxyl group in the parent compound, eugenol, a reaction scheme readily adaptable to the corresponding hydroxyl precursor of this compound. Esterification and etherification are common strategies. d-nb.infonih.gov

Electron-donating groups, such as alkoxy moieties, can be introduced by reacting the parent phenol with various alkyl halides. For example, the synthesis of 1-(allyloxy)-2-methoxybenzene is achieved by the alkylation of guaiacol (B22219) with allyl bromide. researchgate.net Similarly, a range of ether derivatives can be prepared.

Electron-withdrawing groups are often incorporated as esters. A variety of ester derivatives of eugenol have been synthesized by reacting it with different carboxylic acids. d-nb.infonih.gov The nature of the substituent on the acyl group can be varied to fine-tune the electronic properties of the resulting molecule. For instance, the presence of a trifluoromethyl (CF₃) group, a strong electron-withdrawing group, in a series of 1,2,3-triazole-containing eugenol derivatives was found to be effective in certain biological contexts. nih.gov

The table below summarizes some of the synthesized derivatives of eugenol, which serve as models for the derivatization of this compound.

| Derivative Type | Example Compound | Synthetic Method | Reference |

| Halogenated (Bromo) | Bromo-eugenol derivatives | Direct bromination with Br₂ | researchgate.net |

| Halogenated (Chloro) | 4-(2-chloropropyl)-2-methoxyphenol | Hydrohalogenation with HCl | researchgate.net |

| Electron-Donating (Ether) | 1-(allyloxy)-2-methoxybenzene | Alkylation with allyl bromide | researchgate.net |

| Electron-Withdrawing (Ester) | Eugenol esters | Esterification with carboxylic acids | d-nb.infonih.gov |

| Electron-Withdrawing (Triazole with CF₃) | Triazole derivatives with CF₃ group | Multi-step synthesis including cycloaddition | nih.gov |

Positional Isomerism of Alkyl/Alkoxy Groups

The arrangement of the allyl and propoxy groups on the benzene ring of this compound is a critical determinant of its chemical and physical properties. The synthesis and characterization of positional isomers, where the locations of these alkyl and alkoxy substituents are varied, are essential for a comprehensive understanding of structure-activity relationships. Studies on the isomers of the closely related natural product, eugenol (4-allyl-2-methoxyphenol), provide a foundational framework for exploring the positional isomerism of this compound.

The primary positional isomers of eugenol that have been synthesized and studied include o-eugenol (6-allyl-2-methoxyphenol), 3-allyl-2-methoxyphenol, and chavibetol (B1668573) (5-allyl-2-methoxyphenol). nih.govoclc.orgnih.govresearchgate.net The synthetic routes to these isomers often involve multi-step procedures starting from readily available precursors.

For instance, the synthesis of o-eugenol can be achieved from guaiacol. nih.govoclc.org A more complex, five-step synthesis has been reported as a suitable method for the preparation of 3-allyl-2-methoxyphenol. nih.govnih.govresearchgate.net The synthesis of chavibetol has also been described, though its separation from the co-isomeric eugenol can be challenging, with gas chromatography being an effective purification technique. nih.govoclc.orgnih.gov

The Claisen rearrangement is a key reaction in the synthesis of some of these isomers. For example, the rearrangement of an allyl phenyl ether derivative can be used to introduce the allyl group onto the aromatic ring. researchgate.net The specific isomer obtained depends on the substitution pattern of the starting material and the reaction conditions.

The table below outlines the key positional isomers of eugenol, which are analogous to the potential positional isomers of this compound.

| Isomer Name | Systematic Name | Relative Position of Substituents | Reference |

| Eugenol | 4-allyl-2-methoxyphenol | Allyl group para to the hydroxyl group | nih.govoclc.org |

| o-Eugenol | 6-allyl-2-methoxyphenol | Allyl group ortho to the hydroxyl group | nih.govoclc.org |

| 3-Allyl-2-methoxyphenol | 3-allyl-2-methoxyphenol | Allyl group meta to the hydroxyl group | nih.govnih.govresearchgate.net |

| Chavibetol | 5-allyl-2-methoxyphenol | Allyl group meta to the hydroxyl group and para to the methoxy (B1213986) group | nih.govoclc.orgnih.gov |

Design and Synthesis of Hybrid Structures Incorporating the Core Framework

Molecular hybridization is a powerful strategy in medicinal chemistry that involves the covalent linking of two or more pharmacophoric units to create a single hybrid molecule. nih.govnih.gov This approach aims to combine the therapeutic properties of the parent molecules, potentially leading to enhanced activity, improved selectivity, or a novel mechanism of action. The this compound scaffold, or more commonly its precursor eugenol, has been successfully employed as a building block in the design and synthesis of a variety of hybrid structures.

One common approach to creating these hybrid molecules is through the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable 1,2,3-triazole linker. This versatile reaction has been used to connect the eugenol framework to other bioactive moieties. For example, a series of novel eugenol derivatives containing a 1,2,3-triazole moiety linked to various aromatic substituents has been synthesized. nih.gov In a similar vein, hybrid molecules have been created by linking a metronidazole (B1676534) unit to a eugenol analogue via a triazole species. nih.gov Another study describes the synthesis of triazole-tethered monoterpenoid-lignan hybrid molecules, where eugenol or its derivatives are coupled with sesamol. acs.org

Beyond triazole linkers, other synthetic strategies have been employed to generate hybrid structures. For instance, molecular hybrids based on eugenol and chloramphenicol (B1208) pharmacophores have been reported, demonstrating the potential for combining the structural features of natural products with those of established drugs. nih.gov

The table below presents examples of hybrid molecules that have been synthesized using eugenol as a starting point, illustrating the diverse range of molecular architectures that can be achieved.

| Hybrid Molecule Type | Linked Pharmacophores | Linker Type | Reference |

| Eugenol-Chloramphenicol Hybrid | Eugenol and Chloramphenicol | Not specified | nih.gov |

| Eugenol-Metronidazole Hybrid | Eugenol analogue and Metronidazole | 1,2,3-Triazole | nih.gov |

| Eugenol-Lignan Hybrid | Eugenol/Isoeugenol and Sesamol | 1,2,3-Triazole | acs.org |

| Eugenol-Aromatic Hybrids | Eugenol and various aromatic azides | 1,2,3-Triazole | nih.gov |

Advanced Chemical Applications and Future Research Directions for 1 Prop 2 En 1 Yl 2 Propoxybenzene

Applications in Chemical Ecology and Semiochemical Research (e.g., insect chemosensing modulation)

Chemical ecology is a scientific field that studies the chemical interactions between living organisms and their environment. wikipedia.org These interactions are mediated by semiochemicals, which are signaling molecules. wikipedia.org While direct research on 1-(prop-2-en-1-yl)-2-propoxybenzene in insect chemosensing is not extensively documented, its structural motifs are common in compounds known to be active in this field.

Many plant-derived volatile organic compounds, including aromatic ethers and phenylpropanoids, act as semiochemicals that mediate insect behavior. They can function as attractants (kairomones) for herbivores or as signals that attract predators or parasitoids of those herbivores. The development of synthetic attractants is a cornerstone of modern, sustainable pest management, where they are used for monitoring, trapping, and disrupting the mating of pest insects. wikipedia.org Given that many known insect attractants are derivatives of eugenol (B1671780) or safrole, which are also allyl-substituted aromatic ethers, it is plausible that this compound could be investigated for similar bioactivity. Future research could involve bioassay-guided fractionation and electrophysiological studies to determine if this compound or its derivatives can modulate the chemosensory apparatus of specific insect species. wikipedia.org

Strategic Building Block in Multi-Step Organic Synthesis

The structure of this compound makes it a valuable intermediate in multi-step organic synthesis, primarily due to the reactivity of the allyl aryl ether moiety.

One of its most significant applications is in the Claisen rearrangement. This powerful, thermal, carbon-carbon bond-forming reaction is specific to allyl aryl ethers and allyl vinyl ethers. libretexts.orglibretexts.org When heated, this compound undergoes an intramolecular acs.orgacs.org-sigmatropic rearrangement. libretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state, where the allyl group migrates from the ether oxygen to the ortho position of the benzene (B151609) ring. libretexts.orglibretexts.orgucalgary.ca This initially forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to the more stable phenolic product, in this case, 2-allyl-6-propoxyphenol. libretexts.orglibretexts.org This transformation is a classic method for synthesizing ortho-allylphenols, which are themselves versatile intermediates for constructing more complex molecules.

Additionally, the allyl group can serve as a protecting group for phenols. organic-chemistry.org The ether linkage is stable under a range of acidic and basic conditions, allowing chemists to perform reactions on other parts of a molecule. organic-chemistry.org The allyl group can later be removed under specific conditions, often involving transition metal catalysts like palladium or rhodium, to regenerate the free phenol (B47542). organic-chemistry.org This strategic use of protection and deprotection adds to the compound's utility in complex synthetic pathways.

Investigation of Photochemical and Photophysical Properties

The study of how molecules interact with light is crucial for developing materials for optics, electronics, and photomedicine. The photophysical and photochemical properties of this compound have not been extensively reported, representing a promising area for future research.

A key area of investigation would be the photo-Claisen rearrangement. While the thermal Claisen rearrangement of aryl ethers is well-understood, a photochemical equivalent also exists. This light-induced reaction can lead to different product distributions, sometimes favoring the formation of para-substituted phenols or other isomers resulting from acs.orgnih.gov or libretexts.orgnih.gov rearrangements, in addition to the traditional ortho product. Exploring the photochemical rearrangement of this compound could provide new synthetic routes to uniquely substituted phenols that are inaccessible through thermal methods.

Furthermore, fundamental photophysical properties such as absorption and fluorescence spectra, fluorescence quantum yield, and excited-state lifetime could be characterized. nih.gov These properties are dictated by the molecule's electronic structure and can be tuned by modifying its substituents. Understanding these characteristics is the first step toward evaluating its potential use in applications like fluorescent probes, photosensitizers, or organic light-emitting diodes (OLEDs).

Table 1: Computed Physical and Chemical Properties for the Related Isomer 1-[(Propan-2-yl)oxy]-2-(prop-1-en-1-yl)benzene

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 176.25 g/mol | nih.gov |

| Molecular Formula | C₁₂H₁₆O | nih.gov |

| XLogP3 | 3.7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 176.120115130 Da | nih.gov |

| Topological Polar Surface Area | 9.2 Ų | nih.gov |

Development as Precursors for Novel Polymeric Materials or Ligands

The presence of a polymerizable allyl group makes this compound an attractive monomer for creating novel functional polymers. nih.gov Poly(allyl ether)s are a class of materials known for their chemical versatility. nih.gov

The polymerization of allyl glycidyl (B131873) ether, a related compound, can be controlled to produce polymers with defined molecular weights and low polydispersity. nih.gov A similar approach could be applied to this compound. The resulting polymer would feature pendant 2-propoxybenzene groups along a polyether backbone. These bulky, hydrophobic side chains would significantly influence the polymer's physical properties, such as its solubility, glass transition temperature, and mechanical strength.

Moreover, the allyl group offers a platform for post-polymerization modification. Techniques like thiol-ene "click" chemistry could be used to attach a wide variety of functional molecules to the polymer backbone, creating materials tailored for specific applications in drug delivery, coatings, or bioconjugation. The molecule itself, or derivatives thereof, could also be designed to act as ligands that coordinate with metal ions, finding use in catalysis or materials science.

Exploration in Advanced Separation Science (e.g., as extractants)

Solvent extraction is a critical technology in chemical engineering and hydrometallurgy for separating and purifying valuable compounds. The effectiveness of this process depends heavily on the choice of extractant. researchgate.net Extractants are broadly classified as acidic, solvating, or basic. researchgate.net

With its two ether oxygen atoms and a nonpolar aromatic ring, this compound has the characteristics of a solvating extractant. Such extractants function by coordinating to metal salts and solvating them into an organic phase. While organophosphorus esters are common solvating extractants, ethers are also used in this capacity. researchgate.net The specific structure of this compound, with its particular steric and electronic profile, could offer selectivity for certain metal ions or organic molecules. Research could be undertaken to evaluate its efficiency and selectivity in liquid-liquid extraction systems for applications in metal recovery, environmental remediation, or purification of fine chemicals.

Contributions to Fundamental Organic Chemistry Principles

The study of this compound and related allyl aryl ethers provides clear illustrations of several fundamental principles in organic chemistry.

The most prominent example is the Claisen rearrangement , which serves as a textbook case of a acs.orgacs.org-sigmatropic rearrangement , a subclass of pericyclic reactions. libretexts.orgucalgary.ca Its mechanism highlights key concepts:

Concerted Mechanism: The bond-breaking and bond-forming steps occur simultaneously through a single, cyclic transition state. libretexts.orglibretexts.org

Stereospecificity: The reaction proceeds through a highly ordered, chair-like transition state, which dictates the stereochemical outcome.

Aromaticity as a Driving Force: The reaction proceeds via a non-aromatic intermediate that rapidly tautomerizes to restore the highly stable aromatic ring, demonstrating the thermodynamic favorability of aromatic systems. libretexts.org

Isotopic Labeling: The mechanism was famously elucidated using carbon-14 (B1195169) (¹⁴C) labeling in the allyl group, proving that the end of the allyl chain is what attaches to the ring. libretexts.org

Furthermore, its synthesis and subsequent reactions demonstrate principles of protecting group chemistry , showcasing how a functional group (a phenol) can be temporarily masked to allow for reactions elsewhere in the molecule. organic-chemistry.org Thus, this compound is not just a chemical entity but also a pedagogical tool for understanding core concepts in reaction mechanisms and molecular transformations.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Allyl-6-propoxyphenol |

| Allyl glycidyl ether |

| Eugenol |

| Safrole |

Q & A

Q. What are the recommended synthetic pathways for 1-(Prop-2-en-1-yl)-2-propoxybenzene, and how can reaction yields be optimized?

The synthesis of allyl-substituted aromatic ethers like this compound typically involves nucleophilic substitution or coupling reactions. For example, a Williamson ether synthesis could be employed, where 2-propoxybenzene reacts with allyl bromide under basic conditions (e.g., K₂CO₃ in acetone). To optimize yields, control reaction temperature (e.g., reflux at 60–80°C) and stoichiometry (1:1.2 molar ratio of phenol to allyl halide). Monitoring via TLC or GC-MS ensures reaction completion . Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from unreacted starting materials.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- ¹H NMR : Key signals include:

- Allyl protons (CH₂=CH–CH₂–): δ 5.8–5.2 ppm (multiplet for vinyl protons), δ 4.8–4.5 ppm (allylic CH₂).

- Aromatic protons (ortho to propoxy group): δ 6.9–6.7 ppm (doublet of doublets due to coupling with adjacent substituents).

- Propoxy group: δ 1.7–1.5 ppm (CH₂CH₂CH₃), δ 3.9–3.7 ppm (OCH₂).

- IR : Stretching frequencies for C-O (aryl ether) at ~1250 cm⁻¹ and C=C (allyl) at ~1640 cm⁻¹ confirm functional groups .

Q. What solvent systems are optimal for crystallizing this compound, and how does molecular packing influence crystallographic analysis?

Slow evaporation from a 1:1 mixture of dichloromethane and hexane often yields high-quality crystals suitable for X-ray diffraction. Molecular packing is influenced by π-π stacking of aromatic rings and van der Waals interactions between allyl chains. For structure refinement, use SHELXL with anisotropic displacement parameters for non-hydrogen atoms. Space group determination (e.g., P1 or P2₁/c) requires analysis of systematic absences using SHELXT .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) predict the reactivity of the allyl group in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, revealing electrophilic regions at the allyl double bond. Molecular dynamics simulations (AMBER or CHARMM force fields) predict conformational flexibility, showing that steric hindrance from the propoxy group may limit rotational freedom of the allyl moiety . These insights guide experimental design for functionalization (e.g., epoxidation or Diels-Alder reactions).

Q. What strategies resolve contradictions in crystallographic data for allyl-substituted aromatics, such as bond length discrepancies?

Discrepancies in allyl C=C bond lengths (typically ~1.34 Å) may arise from disorder or thermal motion. Use high-resolution data (≤0.8 Å) and multi-temperature crystallography to distinguish static vs. dynamic disorder. SHELXL’s TWIN and BASF commands can model twinning or anisotropic effects . Cross-validation with spectroscopic data (e.g., Raman for bond vibration modes) resolves ambiguities .

Q. How does substituent positioning (ortho vs. para) on the benzene ring influence the electronic properties of this compound?

Electron-donating groups like propoxy (at ortho positions) increase electron density on the aromatic ring, stabilizing intermediates in electrophilic substitution. Cyclic voltammetry (CV) and UV-Vis spectroscopy reveal shifts in oxidation potentials and absorption maxima. Compare with analogues (e.g., 1-(Prop-2-en-1-yl)-4-propoxybenzene) to isolate substituent effects .

Q. What are the challenges in characterizing degradation products of this compound under oxidative conditions?

Oxidative degradation (e.g., via H₂O₂/Fe²⁺) may yield epoxides or carbonyl derivatives. LC-HRMS (Q-TOF) with collision-induced dissociation (CID) fragments ions for structural elucidation. Assign peaks using databases (e.g., NIST Chemistry WebBook ) and isotopic patterns. Quantify degradation kinetics via HPLC with UV detection at λ = 254 nm .

Methodological Notes

- Crystallography : SHELX programs are essential for structure solution (SHELXD) and refinement (SHELXL). Always validate models with R-factor convergence (<5%) and check for residual electron density .

- Synthetic Optimization : Pilot reactions should test solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., Pd⁰ for cross-coupling) .

- Data Reproducibility : Archive raw spectroscopic and crystallographic data in repositories (e.g., Cambridge Structural Database) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products